1,4-Diisocyanatobutane

Catalog No.
S1892523
CAS No.
4538-37-8
M.F
C6H8N2O2
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diisocyanatobutane

CAS Number

4538-37-8

Product Name

1,4-Diisocyanatobutane

IUPAC Name

1,4-diisocyanatobutane

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C6H8N2O2/c9-5-7-3-1-2-4-8-6-10/h1-4H2

InChI Key

OVBFMUAFNIIQAL-UHFFFAOYSA-N

SMILES

C(CCN=C=O)CN=C=O

Canonical SMILES

C(CCN=C=O)CN=C=O

1,4-Diisocyanatobutane is a chemical compound with the molecular formula C₆H₈N₂O₂ and a CAS number of 4538-37-8. It is classified as an isocyanate, which are reactive compounds that contain the isocyanate functional group (-N=C=O). This compound is a colorless to pale yellow liquid with a pungent odor. It is primarily used in the production of polyurethanes and other polymeric materials due to its ability to react with alcohols and amines, forming urethane linkages.

1,4-Diisocyanatobutane is known for its potential health hazards, including causing allergic skin reactions and serious eye irritation upon contact .

TMDI is a hazardous compound and should be handled with appropriate precautions. It is a severe respiratory irritant and can cause eye damage. Exposure can lead to coughing, shortness of breath, and bronchospasm. TMDI is also a suspected skin sensitizer [].

  • Acute Toxicity:
    • Inhalation: LD50 (rat) = 140 ppm/4h []
    • Skin contact: Corrosive and may cause severe irritation or burns [].
  • Flammability: Flammable liquid with a flash point of 63 °C [].

Polyurethane Synthesis

  • 1,4-DIB acts as a key building block in the synthesis of polyurethanes []. These versatile polymers possess desirable properties like strength, elasticity, and resistance to chemicals and abrasions. Researchers utilize 1,4-DIB to create novel polyurethanes with specific characteristics for various applications, such as coatings, adhesives, and elastomers [].

  • The diisocyanate groups in 1,4-DIB react with polyols (molecules containing multiple hydroxyl groups) to form polyurethane linkages. This reaction allows for the creation of cross-linked networks, leading to the formation of strong and durable polyurethanes [].

Curing Agent for Epoxies

  • In some research studies, 1,4-DIB serves as a curing agent for epoxy resins. Epoxies are another class of polymers widely used in research due to their excellent adhesion properties and resistance to chemicals.

  • ,4-DIB reacts with epoxy groups present in the resin, promoting cross-linking and solidification. This allows researchers to tailor the curing process and final properties of the epoxy material for specific applications.

Typical of isocyanates:

  • Reaction with Alcohols: It reacts with alcohols to form urethanes. This reaction is exothermic and can be utilized in the synthesis of polyurethane foams and elastomers.
  • Reaction with Amines: When it interacts with amines, it can form ureas. This reaction also releases carbon dioxide gas, which can be hazardous if not properly managed.
  • Polymerization: Under certain conditions, 1,4-diisocyanatobutane can polymerize to form linear or cross-linked polyurethanes, depending on the presence of polyols or other diisocyanates .

The biological activity of 1,4-diisocyanatobutane is primarily associated with its potential toxicity. It is known to cause respiratory irritation and sensitization in humans. Prolonged exposure can lead to respiratory issues such as asthma or other allergic reactions. Animal studies have shown that exposure may result in adverse effects on the immune system and reproductive toxicity .

1,4-Diisocyanatobutane can be synthesized through several methods:

  • From 1,4-Butanediol: One common method involves the phosgenation of 1,4-butanediol. In this process, 1,4-butanediol reacts with phosgene to yield 1,4-diisocyanatobutane.
  • Direct Synthesis: Another method includes the reaction of butylamine with phosgene in a controlled environment to produce the diisocyanate directly.

These synthesis methods require careful handling due to the toxicity of intermediates like phosgene .

1,4-Diisocyanatobutane has several industrial applications:

  • Polyurethane Production: It is extensively used in the manufacture of flexible and rigid polyurethane foams for insulation materials, automotive parts, and furniture.
  • Adhesives and Sealants: The compound serves as a key ingredient in adhesives and sealants due to its strong bonding properties.
  • Coatings: It is also used in coatings for various surfaces, providing durability and resistance to environmental factors .

Studies on the interactions of 1,4-diisocyanatobutane focus on its reactivity with various functional groups. Research indicates that it can react vigorously with water and alcohols, leading to the release of carbon dioxide and potentially hazardous conditions if not properly managed. Additionally, studies have explored its interactions with biological systems, highlighting its allergenic potential and effects on human health .

Several compounds share structural similarities with 1,4-diisocyanatobutane. Here are some notable examples:

Compound NameStructureUnique Features
1,6-DiisocyanatohexaneC₈H₁₀N₂O₂Longer carbon chain; used in similar applications but offers different mechanical properties.
Toluene DiisocyanateC₉H₆N₂O₂Aromatic compound; more commonly used in coatings and elastomers due to its stability.
Hexamethylene DiisocyanateC₁₂H₁₈N₂O₂Higher molecular weight; provides flexibility in polyurethane applications but may have different toxicity profiles.

Uniqueness of 1,4-Diisocyanatobutane

1,4-Diisocyanatobutane stands out due to its specific chain length which influences the properties of the resulting polymers. Its reactivity profile makes it particularly suitable for producing high-performance polyurethane materials that require precise mechanical characteristics .

Molecular Geometry and Bonding Characteristics

1,4-Diisocyanatobutane, also known as tetramethylene diisocyanate, possesses the molecular formula C₆H₈N₂O₂ with a molecular weight of 140.14 grams per mole [1] [2] [3]. The compound exhibits a linear aliphatic structure characterized by two terminal isocyanate functional groups (-N=C=O) connected by a four-carbon methylene chain [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 1,4-diisocyanatobutane, and it carries the Chemical Abstracts Service registry number 4538-37-8 [1] [2] [3].

The molecular geometry of 1,4-diisocyanatobutane features the distinctive isocyanate linkage (-N=C=O), which adopts a linear configuration similar to carbon dioxide due to its predominantly planar and linear arrangement [4]. Each isocyanate group contains a nitrogen atom bonded to a carbon atom through a double bond, with the carbon atom further connected to an oxygen atom via another double bond [1] [2]. This cumulative double bond system creates a highly polarized functional group that significantly influences the compound's reactivity profile [4].

The structural formula O=C=NCCCCN=C=O demonstrates the symmetrical arrangement of the molecule, where the central butane chain provides flexibility while the terminal isocyanate groups maintain their linear geometry [1] [5]. The compound's three-dimensional structure allows for conformational flexibility in the aliphatic chain, while the isocyanate termini remain rigid due to their cumulative double bond character [2] [6].

Table 1: Fundamental Molecular Properties of 1,4-Diisocyanatobutane

PropertyValueReference
Molecular FormulaC₆H₈N₂O₂ [1] [2]
Molecular Weight140.14 g/mol [1] [3]
Chemical Abstracts Service Number4538-37-8 [1] [2]
International Union of Pure and Applied Chemistry Name1,4-diisocyanatobutane [5] [7]
Simplified Molecular Input Line Entry SystemO=C=NCCCCN=C=O [1] [5]
International Chemical Identifier KeyOVBFMUAFNIIQAL-UHFFFAOYSA-N [5] [7]

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopic analysis of 1,4-diisocyanatobutane provides detailed structural confirmation through characteristic chemical shift patterns [8] [9]. The proton nuclear magnetic resonance spectrum exhibits signals corresponding to the methylene protons of the butane chain, with the isocyanate groups influencing the chemical environment of adjacent carbons [8] [9]. Technical-grade 1,4-diisocyanatobutane demonstrates nuclear magnetic resonance profiles that confirm structural integrity with purity levels exceeding 95.0 percent as determined by gas chromatography [9] [10].

The carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for the carbonyl carbon atoms within the isocyanate functional groups and the aliphatic carbon atoms of the central chain [8] [9]. The nuclear magnetic resonance confirmation serves as a primary analytical method for structural verification in commercial preparations of 1,4-diisocyanatobutane [9] [10].

Infrared Spectral Analysis

Infrared spectroscopic characterization of 1,4-diisocyanatobutane reveals the characteristic asymmetric stretching vibration of the isocyanate functional group (-N=C=O) as the dominant spectral feature [11] [12] [4]. The asymmetric stretching mode typically appears between 2280 and 2240 wavenumbers, with 1,4-diisocyanatobutane specifically exhibiting this absorption at approximately 2277 wavenumbers [4]. This peak demonstrates exceptional intensity and breadth due to the substantial dipole moment associated with the isocyanate linkage [4].

The infrared spectrum serves as a definitive identification tool, as the isocyanate asymmetric stretch occupies a spectral region with minimal interference from other functional groups [11] [4]. Commercial specifications for 1,4-diisocyanatobutane require infrared spectral conformance as a quality control parameter, ensuring the presence and integrity of the isocyanate functional groups [11] [12] [7].

Table 2: Infrared Spectroscopic Characteristics of 1,4-Diisocyanatobutane

Vibrational ModeWavenumber (cm⁻¹)IntensityAssignment
Asymmetric N=C=O stretch2280-2240Very StrongIsocyanate functional group
Aliphatic C-H stretch2800-3000MediumMethylene groups
C-H bending1400-1500MediumAlkyl chain deformation

Thermodynamic Properties

Phase Transition Behavior

Comprehensive thermodynamic investigations of 1,4-diisocyanatobutane have been conducted using precision adiabatic vacuum calorimetry across the temperature range from 8 to 360 Kelvin [13] [14] [15]. The compound exhibits a well-defined melting point at 231.2 Kelvin (-41.95 degrees Celsius) with an associated enthalpy of fusion of 20.76 kilojoules per mole [13] [16] [15].

The phase transition from crystalline solid to liquid occurs with remarkable thermodynamic precision, as demonstrated by Smirnova and colleagues in their comprehensive calorimetric study [14] [15]. The enthalpy of fusion value of 20.76 ± 0.1 kilojoules per mole represents a moderately endothermic phase transition consistent with the molecular structure and intermolecular interactions of the compound [16] [15].

Heat capacity measurements reveal temperature-dependent behavior in both crystalline and liquid phases [14] [17]. In the liquid phase at 298.15 Kelvin, the molar heat capacity at constant pressure measures 225.1 ± 1.1 joules per mole per Kelvin [17]. The heat capacity exhibits a gradual increase with temperature, reaching 239.9 ± 1.2 joules per mole per Kelvin at 360 Kelvin [17].

Table 3: Thermodynamic Phase Transition Data for 1,4-Diisocyanatobutane

PropertyValueTemperature (K)UncertaintyReference
Melting Point231.2 K-- [13] [15]
Enthalpy of Fusion20.76 kJ/mol231.2±0.1 [16] [15]
Heat Capacity (liquid)225.1 J/(mol·K)298.15±1.1 [17]
Heat Capacity (liquid)239.9 J/(mol·K)360.0±1.2 [17]

Table 4: Temperature Dependence of Liquid Phase Heat Capacity

Temperature (K)Heat Capacity (J mol⁻¹ K⁻¹)Uncertainty
231.22213.3±1.1
250.00216.3±1.1
270.00219.7±1.1
298.15225.1±1.1
320.00229.8±1.1
350.00237.3±1.2

Solubility and Reactivity Parameters

1,4-Diisocyanatobutane demonstrates limited aqueous solubility due to its hydrophobic aliphatic chain and the reactive nature of isocyanate groups with water [18] [19]. The compound exhibits significant solubility in common organic solvents including chloroform, where it shows sparingly soluble behavior, and methanol, where it demonstrates slightly soluble characteristics [18] [19]. Enhanced solubility is observed in esters, ketones, and hydrocarbon solvents, making these preferred media for synthetic applications [19].

The density of 1,4-diisocyanatobutane measures 1.105 grams per milliliter at 25 degrees Celsius, indicating a compound slightly denser than water [1] [18] [10]. The refractive index ranges from 1.4510 to 1.4530 at 20 degrees Celsius and 589 nanometers, providing an additional physical characterization parameter [5] [11] [7].

Boiling point determinations show temperature ranges from 102-104 degrees Celsius at 14 millimeters of mercury pressure, demonstrating the compound's volatility under reduced pressure conditions [1] [18] [20]. At standard atmospheric pressure, the boiling point extends to approximately 220.5 degrees Celsius [21] [20].

The reactivity profile of 1,4-diisocyanatobutane centers on the highly electrophilic nature of the isocyanate functional groups [19] [22]. These groups readily undergo nucleophilic addition reactions with compounds containing active hydrogen atoms, including alcohols, amines, and water [19] [22]. The compound's dual functionality enables cross-linking reactions that form the basis for polyurethane synthesis and other polymer applications [19] [22].

Table 5: Physical and Chemical Properties of 1,4-Diisocyanatobutane

PropertyValueUnitsReference
Density1.105g/mL at 25°C [1] [18]
Refractive Index1.4510-1.4530at 20°C, 589 nm [5] [11]
Boiling Point (reduced pressure)102-104°C at 14 mmHg [1] [18]
Boiling Point (atmospheric)220.5°C at 760 mmHg [21]
Flash Point106-107°C [18] [19]
Solubility in ChloroformSparingly soluble- [18]
Solubility in MethanolSlightly soluble- [18]

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (60.94%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (60.94%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (39.06%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (39.06%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (60.94%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (39.06%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

4538-37-8

Dates

Modify: 2023-08-16

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